3,4-Diphenylhexane-3,4-diol
CAS No.: 10442-33-8
Cat. No.: VC16040012
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10442-33-8 |
|---|---|
| Molecular Formula | C18H22O2 |
| Molecular Weight | 270.4 g/mol |
| IUPAC Name | 3,4-diphenylhexane-3,4-diol |
| Standard InChI | InChI=1S/C18H22O2/c1-3-17(19,15-11-7-5-8-12-15)18(20,4-2)16-13-9-6-10-14-16/h5-14,19-20H,3-4H2,1-2H3 |
| Standard InChI Key | WHCRBGPYJAJNCO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC=CC=C1)(C(CC)(C2=CC=CC=C2)O)O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s core structure consists of a six-carbon chain (hexane) with hydroxyl (-OH) groups at the 3rd and 4th carbon atoms. Each of these carbons is also bonded to a phenyl group (), resulting in a symmetrical diol with two stereocenters . The presence of these stereocenters allows for multiple enantiomeric forms, such as the (3R,4R) configuration documented in PubChem .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 270.4 g/mol | |
| CAS Number | 15962-89-7 | |
| Stereochemistry | (3R,4R) configuration |
The compound’s stereochemistry significantly influences its physical properties and reactivity. For instance, the (3R,4R) enantiomer exhibits distinct crystallographic behavior compared to its diastereomers .
Synthesis Methodologies
Catalytic Coupling Reactions
A prominent synthesis route for related diols involves the one-step reaction of ethyne and acetone in an o-xylene solution catalyzed by isobutylanol potassium. Although this method is described for methyl-substituted analogs, it highlights the feasibility of using alkyne and ketone precursors to construct the hexane backbone. Adjusting substituents on the starting materials could yield the unsubstituted 3,4-diphenylhexane-3,4-diol.
Electrochemical Homocoupling
Recent advances in electroorganic chemistry, such as the electrochemical formal homocoupling of secondary alcohols, offer a promising alternative . This method utilizes anodic oxidation to dimerize alcohols into 1,2-diols. While the reported work focuses on sec-alcohols, adapting the protocol to phenyl-substituted precursors could enable the synthesis of 3,4-diphenylhexane-3,4-diol under mild, catalyst-free conditions .
Table 2: Comparative Synthesis Routes
| Method | Key Reagents/Conditions | Yield |
|---|---|---|
| Catalytic Coupling | Ethyne, acetone, o-xylene, 0–5.5 MPa | High |
| Electrochemical | sec-Alcohols, anode/cathode, rt | Moderate |
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its hydrophobic phenyl groups and hydrophilic hydroxyl moieties. It is expected to dissolve in polar aprotic solvents (e.g., DMSO, DMF) and aromatic hydrocarbons (e.g., toluene). Stability studies on analogous diols suggest susceptibility to oxidation under acidic or basic conditions, necessitating inert storage environments.
Applications in Research and Industry
Organic Synthesis
The diol’s hydroxyl groups serve as versatile handles for further functionalization. Common reactions include:
-
Esterification: Formation of diesters with acyl chlorides for polymer precursors.
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Etherification: Synthesis of crown ether analogs for cation complexation.
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Oxidation: Conversion to diketones or dicarboxylic acids for pharmaceuticals .
Material Science
In polymer chemistry, 3,4-diphenylhexane-3,4-diol acts as a monomer for polyesters and polyurethanes. Its rigid phenyl groups enhance thermal stability, making it suitable for high-performance materials.
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